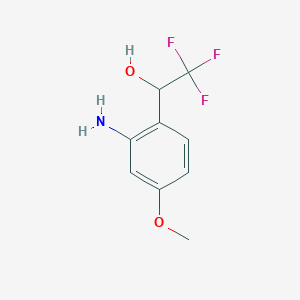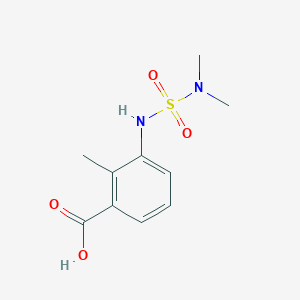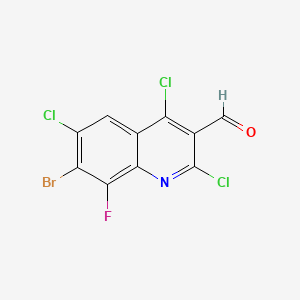
2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a phenyl group substituted with an isopropylphenoxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 2-(4-Isopropylphenoxymethyl)phenyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine to activate the magnesium. The reaction proceeds as follows:
2-(4-Isopropylphenoxymethyl)phenyl bromide+Mg→2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is carried out in larger reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common substrates.
Solvents: Diethyl ether or THF are typically used as solvents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of polymers and advanced materials.
Catalysis: Acts as a reagent in catalytic processes to enhance reaction efficiency.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom coordinates with the solvent molecules, stabilizing the reactive intermediate and facilitating the reaction.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with a phenyl group.
Methylmagnesium Bromide: Contains a methyl group instead of the isopropylphenoxymethyl group.
4-Isopropylphenylmagnesium Bromide: Lacks the phenoxymethyl substitution.
Uniqueness
2-(4-Isopropylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the isopropylphenoxymethyl group, which can impart different reactivity and selectivity compared to simpler Grignard reagents. This makes it valuable in the synthesis of specific target molecules where such selectivity is required.
Propiedades
Fórmula molecular |
C16H17BrMgO |
|---|---|
Peso molecular |
329.51 g/mol |
Nombre IUPAC |
magnesium;1-(phenylmethoxy)-4-propan-2-ylbenzene;bromide |
InChI |
InChI=1S/C16H17O.BrH.Mg/c1-13(2)15-8-10-16(11-9-15)17-12-14-6-4-3-5-7-14;;/h3-6,8-11,13H,12H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VRUKXUBTLBCVFD-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



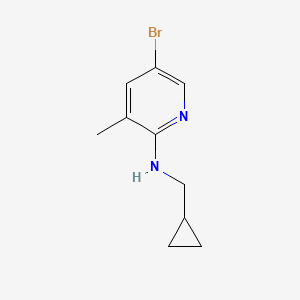
![methyl 2-[4,7-dimethyl-2-oxo-5-(2H-tetrazol-5-ylmethoxy)chromen-3-yl]acetate](/img/structure/B14896789.png)
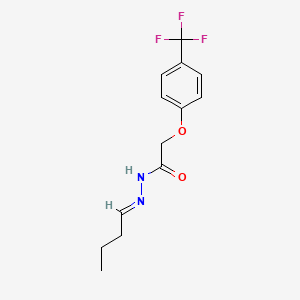
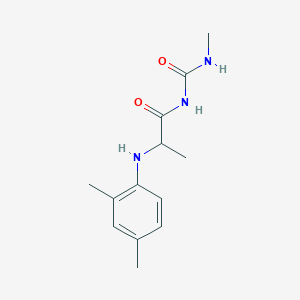

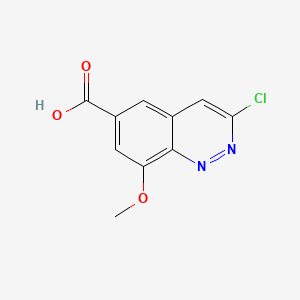

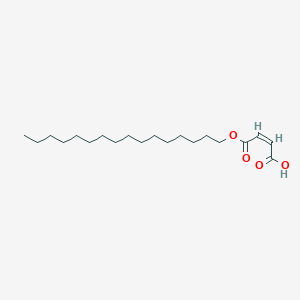

![9-Methyl-2-(methylthio)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-e][1,4]diazepine](/img/structure/B14896825.png)
